molecular formula C7H4BrNOS B13027485 2-Bromothieno[3,2-b]pyridin-7-ol

2-Bromothieno[3,2-b]pyridin-7-ol

Cat. No.: B13027485
M. Wt: 230.08 g/mol
InChI Key: CQSBOSJLRLTQKY-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-b]pyridin-7-ol (CAS: 875340-62-8) is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromine atom at position 2 and a hydroxyl group at position 6. Its molecular formula is C₇H₄BrNOS, with a molar mass of 230.08 g/mol and a density of 1.903 g/cm³ (predicted). The compound exhibits a predicted boiling point of 311.0 ± 37.0 °C and a pKa of 1.42 ± 0.50, reflecting moderate acidity . It is commercially available as a pharmaceutical intermediate and is stored at 2–8°C to ensure stability .

The bromine substituent enhances its electrophilic reactivity, making it a versatile precursor in palladium- or copper-catalyzed cross-coupling reactions for synthesizing functionalized heterocycles . Its structural features are critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C7H4BrNOS/c8-6-3-4-7(11-6)5(10)1-2-9-4/h1-3H,(H,9,10)

InChI Key

CQSBOSJLRLTQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC(=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromothieno[3,2-b]pyridin-7-ol typically involves the bromination of thieno[3,2-b]pyridin-7-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 7 facilitates transition-metal-catalyzed couplings:

Ullmann C–O Coupling

Copper-mediated coupling with phenols generates di(hetero)arylethers :

SubstratePhenol SubstituentCatalyst SystemYield (%)
7-Bromothieno[3,2-b]pyridine3-FluorophenolCuI, N,N-dimethylglycine70
7-Bromothieno[3,2-b]pyridine3-MethoxyphenolCuI, N,N-dimethylglycine55

Example : Reaction with 3-methoxyphenol produces 7-(3-methoxyphenoxy)thieno[3,2-b]pyridine (2e ) as a yellow oil .

Buchwald-Hartwig C–N Coupling

Palladium-catalyzed coupling with anilines forms di(hetero)arylamines :

SubstrateAniline SubstituentCatalyst SystemYield (%)
7-Bromothieno[3,2-b]pyridine3-FluoroanilinePd(OAc)₂, BINAP65
7-Bromothieno[3,2-b]pyridine3-MethoxyanilinePd(OAc)₂, BINAP80

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Nucleophilic Substitution

The bromine atom undergoes displacement reactions with nucleophiles:

  • Example : Reaction with sodium methoxide in methanol replaces bromine with methoxy .

  • Kinetics : The electron-withdrawing pyridine ring enhances leaving-group ability, enabling efficient substitution.

Functional Group Transformations

The hydroxyl group at position 7 participates in esterification and alkylation:

  • Esterification : Treatment with acyl chlorides or activated esters under basic conditions yields 7-ester derivatives .

  • Alkylation : Reaction with alkyl halides forms 7-alkoxy thienopyridines, useful in medicinal chemistry .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Solubility : Poor in polar solvents (e.g., water), requiring DMF or DMSO for reactions.

Key Research Findings

  • Covalent Binding : Acrylamide derivatives (e.g., N71 ) form irreversible bonds with Cys481 in KDM5A, confirmed by X-ray crystallography (S–C distance: 1.8 Å) .

  • Structure-Activity Relationship (SAR) : Methoxy and fluoro substituents on aryl ethers/amines enhance antitumor activity .

Scientific Research Applications

2-Bromothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in 6-nitrothieno[3,2-b]pyridin-7-ol increases electron deficiency, favoring charge transport in semiconductors , whereas bromine in this compound facilitates cross-coupling reactions .
  • Substituent Position : Bromine at position 2 (vs. 3 in 3-bromo derivatives) alters steric and electronic interactions, impacting binding to biological targets .

Antiproliferative and Topoisomerase Inhibition

  • Bromine’s position may enhance DNA intercalation or enzyme binding.
  • 6-Nitrothieno[3,2-b]pyridin-7-ol: No direct biological data reported, but nitro groups often confer antimicrobial or anticancer properties in heterocycles .

Thermal and Optical Properties

  • Thieno[3,2-b]thiophene analogs (e.g., dibromothieno[3,2-b]thiophene) exhibit p-type semiconductor behavior with high thermal stability (decomposition >300°C) .

Biological Activity

2-Bromothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Antitumor Activity

Research indicates that derivatives of thieno[3,2-b]pyridine, including this compound, exhibit significant antitumor activity against various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study evaluated several thieno[3,2-b]pyridine derivatives against MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines. Notably, compounds III and IV demonstrated low GI50 values (1 µM) against MCF-7 and NCI-H460 cells, indicating potent growth inhibition .
    • Another investigation highlighted the efficacy of a derivative with a methoxy group at the meta position relative to the ether function, which showed a GI50 value of 1.2 µM in HepG2 hepatocellular carcinoma cells without hepatotoxicity to normal liver cells .
  • Mechanisms of Action :
    • The mechanisms underlying the antitumor effects were explored through cell cycle analysis and apoptosis assays. For instance, compound Vb was found to significantly induce apoptosis in NCI-H460 cells at its GI50 concentration, suggesting that this compound triggers programmed cell death as part of its action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

CompoundStructural FeatureBiological ActivityGI50 Value
III3-amino groupHigh selectivity against MCF-71 µM
IV6-position substitutionBroad activity across cancer types3-4 µM
VbAmino diarylamineInduces apoptosis in NCI-H460Not specified

Research has shown that modifications to the thieno[3,2-b]pyridine scaffold can enhance lipophilicity and improve biological efficacy. For example, the introduction of electron-withdrawing groups at certain positions has been linked to increased potency against specific cancer cell lines .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound. Preliminary data suggest that certain derivatives have favorable pharmacokinetic profiles with acceptable half-lives and no significant adverse effects at therapeutic doses in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromothieno[3,2-b]pyridin-7-ol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves bromination of thienopyridine precursors. For example, regioselective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or catalytic additives like Lewis acids (e.g., FeCl₃) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and hydroxyl group presence. Aromatic protons in thienopyridine rings typically appear in δ 6.5–8.5 ppm, while bromine-induced deshielding shifts can help identify the bromine position .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~242) and purity. High-resolution MS (HRMS) is recommended for exact mass confirmation .
  • FT-IR : Detect hydroxyl (broad peak ~3200–3500 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enable aryl-aryl or aryl-heteroatom bond formation. Solvent choice (toluene/ethanol) and base (K₂CO₃) are critical for efficiency. Kinetic studies suggest bromine’s electronegativity accelerates oxidative addition in Pd-mediated reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Purity Issues : Use orthogonal analytical methods (HPLC, elemental analysis) to verify compound integrity .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Include positive controls (e.g., staurosporine for kinase inhibition assays) .
  • Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (COSY, NOESY) can confirm regiochemistry, which impacts target binding .

Q. How can this compound be functionalized for fluorescent probe design?

  • Methodological Answer : The hydroxyl group allows conjugation with fluorophores (e.g., dansyl chloride) via esterification. Bromine substitution enables click chemistry (e.g., Sonogashira coupling with alkynes) to attach imaging tags. Solvatochromic studies in DMSO/water mixtures optimize fluorescence quantum yield .

Q. What computational methods predict the binding affinity of this compound derivatives to kinase targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge regions (e.g., Met793) and hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

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